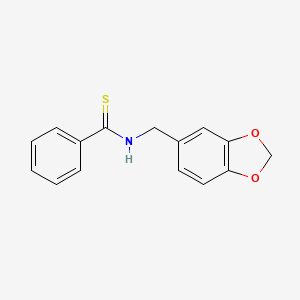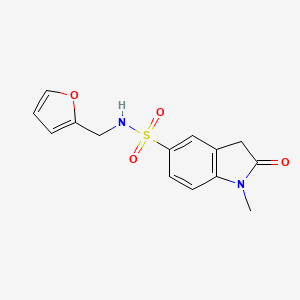![molecular formula C20H20Cl2FN3O3S B11066323 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11066323.png)
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro, dimethylsulfamoyl, and indole groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursorsThe indole moiety is then attached via a coupling reaction with an appropriate indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-fluoroacetophenone: Shares the dichloro and fluoro substituents but lacks the sulfonamide and indole groups.
2,4-dichloro-5-methylbenzenesulfonamide: Contains the dichloro and sulfonamide groups but differs in the remaining structure.
Uniqueness
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H20Cl2FN3O3S |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H20Cl2FN3O3S/c1-11-13(14-8-12(23)4-5-18(14)25-11)6-7-24-20(27)15-9-19(17(22)10-16(15)21)30(28,29)26(2)3/h4-5,8-10,25H,6-7H2,1-3H3,(H,24,27) |
InChI Key |
BZFCHFCTEWZKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11066246.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B11066256.png)
![4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid](/img/structure/B11066258.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11066267.png)

![3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole](/img/structure/B11066289.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11066298.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate](/img/structure/B11066305.png)
![4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11066309.png)
![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B11066310.png)
![11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11066315.png)
